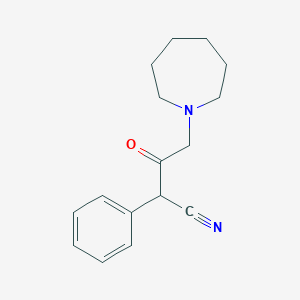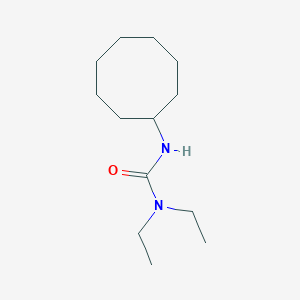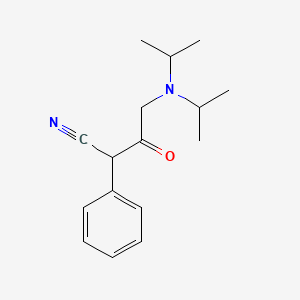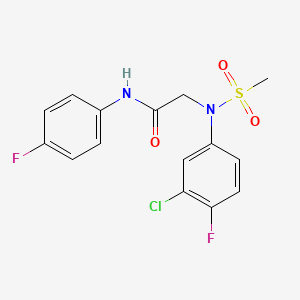
N~2~-(3-acetylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-acetylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AFM13, is a small molecule drug developed by Affimed Therapeutics AG. It is a bispecific antibody that targets CD30 and CD16A, and is being studied for its potential use in the treatment of various types of cancer.
Mecanismo De Acción
AFM13 works by binding to both CD30 and CD16A, bringing NK cells into close proximity with cancer cells that express CD30. This leads to the activation of the NK cells, which then release cytotoxic molecules that can kill the cancer cells.
Biochemical and Physiological Effects:
AFM13 has been shown to enhance the activity of NK cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells that express CD30.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AFM13 is that it can be used to selectively target cancer cells that express CD30, while leaving normal cells unharmed. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
Future research on AFM13 could focus on optimizing its dosing and administration, as well as investigating its potential use in combination with other cancer therapies. Additionally, further studies could be conducted to explore its potential use in the treatment of other types of cancer, such as leukemia and multiple myeloma.
Aplicaciones Científicas De Investigación
AFM13 is being studied for its potential use in the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. It has been shown to enhance the activity of NK cells, which are an important part of the immune system's response to cancer.
Propiedades
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-12(21)13-6-5-7-14(10-13)20(25(2,23)24)11-17(22)19-16-9-4-3-8-15(16)18/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWINWBPRQDQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391544.png)
![({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4391550.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4391563.png)
![4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4391573.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4391579.png)
![5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4391583.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4391590.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B4391593.png)



